Benzoic acid, 4-(2,2-difluoroethoxy)-2-hydroxy-
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Overview
Description
Benzoic acid, 4-(2,2-difluoroethoxy)-2-hydroxy- is a chemical compound with the molecular formula C9H8F2O3 It is a derivative of benzoic acid, where the benzoic acid core is substituted with a 2,2-difluoroethoxy group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-(2,2-difluoroethoxy)-2-hydroxy- typically involves the reaction of 4-(2,2-difluoroethoxy)benzaldehyde with sodium chlorite and sodium dihydrogenphosphate in the presence of 2-methyl-but-2-ene in a mixture of water and tert-butyl alcohol at room temperature for 24 hours . The reaction is then quenched with water and ammonium chloride to yield the desired product.
Industrial Production Methods
While specific industrial production methods for benzoic acid, 4-(2,2-difluoroethoxy)-2-hydroxy- are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-(2,2-difluoroethoxy)-2-hydroxy- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Benzoic acid, 4-(2,2-difluoroethoxy)-2-hydroxy- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzoic acid, 4-(2,2-difluoroethoxy)-2-hydroxy- involves its interaction with specific molecular targets and pathways. The hydroxyl and difluoroethoxy groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity and function. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid: The parent compound, lacking the difluoroethoxy and hydroxyl substitutions.
4-Hydroxybenzoic acid: Similar structure but without the difluoroethoxy group.
2,2-Difluoroethoxybenzoic acid: Similar structure but without the hydroxyl group.
Uniqueness
Benzoic acid, 4-(2,2-difluoroethoxy)-2-hydroxy- is unique due to the presence of both the difluoroethoxy and hydroxyl groups, which confer distinct chemical properties and reactivity. These substitutions can enhance its interactions with biological targets and improve its solubility and stability compared to similar compounds.
Properties
CAS No. |
651331-96-3 |
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Molecular Formula |
C9H8F2O4 |
Molecular Weight |
218.15 g/mol |
IUPAC Name |
4-(2,2-difluoroethoxy)-2-hydroxybenzoic acid |
InChI |
InChI=1S/C9H8F2O4/c10-8(11)4-15-5-1-2-6(9(13)14)7(12)3-5/h1-3,8,12H,4H2,(H,13,14) |
InChI Key |
PDABMVMZLWKORK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OCC(F)F)O)C(=O)O |
Origin of Product |
United States |
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